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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinome selectivity profile of
JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This
document details the quantitative kinase inhibition data, the experimental protocols used for its
determination, and the key signaling pathways involved.

Introduction

JNJ-64264681 is an orally active, irreversible covalent inhibitor of Bruton's tyrosine kinase
(BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway,
which plays a central role in the proliferation, differentiation, and survival of B-cells.[4][5][6][7]
Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune
diseases. JNJ-64264681 has demonstrated exceptional kinome selectivity, a crucial attribute
for minimizing off-target effects and enhancing its therapeutic window. This guide delves into
the specifics of this selectivity.

Kinome Selectivity Profile

The selectivity of INJ-64264681 was assessed against a broad panel of kinases using the
KINOMEscan™ platform (Eurofins DiscoverX). The screening was performed at a
concentration of 1 uM. The results highlight the high selectivity of INJ-64264681 for BTK.
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Table 1: Kinome Selectivity of JINJ-64264681 (Selected

Kinases)

Kinase Target Percent Inhibition at 1 uyM
BTK 100
BMX 98
TEC 96
ITK 88
TXK 86
EGFR 35
ERBB2 28
ERBB4 45
BLK 78
LYN 55
SRC 30
FGR 42
HCK 60
LCK 48
YES1 25

Note: This table presents a selection of kinases from the full screen to illustrate the selectivity
profile. The complete dataset can be found in the supplementary information of Tichenor et al.,
J. Med. Chem. 2022, 65, 21, 14326—-14336.

Experimental Protocols
KINOMEscan™ Competition Binding Assay
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The kinome selectivity of INJ-64264681 was determined using the KINOMEscan™
competition binding assay.

Principle: This assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured

on a solid support is quantified via qPCR of the DNA tag. A reduction in the amount of captured
kinase in the presence of the test compound indicates binding to the kinase's active site.

Detailed Methodology:

o Kinase and Ligand Preparation: A proprietary DNA-tagged recombinant kinase is prepared. A
corresponding immobilized ligand specific for the active site of the kinase is bound to a solid
support.

o Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the
test compound (JNJ-64264681 at 1 uM) in a multi-well plate.

e Washing: The wells are washed to remove unbound kinase and test compound.

o Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is
quantified using qPCR.

o Data Analysis: The amount of kinase bound to the solid support is compared between the
test compound-treated sample and a DMSO control. The results are expressed as a
percentage of control, which is then converted to a percentage inhibition value.

Biochemical IC50 Determination

For key kinases, half-maximal inhibitory concentrations (IC50) were determined using
biochemical assays.

Principle: These assays measure the enzymatic activity of the kinase in the presence of varying
concentrations of the inhibitor.

General Protocol (Example using a fluorescence-based assay):

o Reagents: Recombinant kinase, substrate peptide, ATP, and a detection reagent are
prepared in an appropriate assay buffer.
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« Inhibitor Preparation: INJ-64264681 is serially diluted to create a range of concentrations.

¢ Kinase Reaction: The kinase, substrate, and inhibitor are incubated together to allow for
binding. The kinase reaction is initiated by the addition of ATP.

o Detection: After a set incubation period, a detection reagent is added that specifically
recognizes the phosphorylated substrate, generating a fluorescent signal.

o Data Analysis: The fluorescence intensity is measured, and the IC50 value is calculated by
fitting the dose-response curve using a suitable software.

Signaling Pathways and Visualizations

JNJ-64264681 primarily targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This leads
to the activation of a series of downstream kinases, including BTK, which ultimately results in
B-cell proliferation, differentiation, and survival.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of INJ-
64264681 on BTK.

Experimental Workflow for Kinome Selectivity Profiling

The following diagram illustrates the general workflow for determining the kinome selectivity
profile of a compound using the KINOMEscan™ assay.
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Caption: General experimental workflow for the KINOMEscan™ competition binding assay.
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Conclusion

JNJ-64264681 is a highly selective, covalent inhibitor of BTK. Its kinome selectivity profile, as
determined by the KINOMEscan™ assay, demonstrates a potent and specific interaction with
BTK and a limited number of other TEC family kinases, with minimal off-target activity against a
broad range of other kinases. This high degree of selectivity is a key characteristic that
suggests a favorable safety profile and supports its ongoing clinical development for the
treatment of B-cell malignancies and autoimmune diseases. The detailed experimental
protocols and pathway analyses provided in this guide offer a comprehensive technical
resource for researchers in the field of kinase inhibitor drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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